molecular formula C26H40Cl2N3O12P3 B1667111 Aminoquinol triphosphate CAS No. 3653-53-0

Aminoquinol triphosphate

Cat. No. B1667111
CAS RN: 3653-53-0
M. Wt: 750.4 g/mol
InChI Key: NHNXMYYNFQHZMQ-XPGLNUPKSA-N
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Description

Aminoquinol triphosphate is a bioactive compound that may be useful in the treatment of acute necrotising cutaneous leishmaniasis . It has a molecular formula of C26H40CL2N3O12P3 and a molecular weight of 750.4361 .


Molecular Structure Analysis

The molecular structure of Aminoquinol triphosphate includes an adenosine (adenine plus ribose) backbone with three phosphate groups attached . The bonds that link the phosphates are high-energy bonds that, when broken, release sufficient energy to power a variety of cellular reactions .


Chemical Reactions Analysis

In a phosphate transfer reaction, a phosphate group is transferred from a phosphate group donor molecule to a phosphate group acceptor molecule . The hydrolysis of ATP releases free energy that the cell can use to do work . Free energy is required to regenerate ATP; this is obtained from biomolecules, such as those found in food .


Physical And Chemical Properties Analysis

Aminoquinol triphosphate has a molecular weight of 750.4361 . It’s important to note that the physical and chemical properties of a compound are often influenced by its molecular structure .

Scientific Research Applications

Synthesis and Chemotherapeutic Applications

  • Synthesis Pathway : Aminoquinol triphosphate is synthesized through the condensation of certain chemical compounds. A key step involves the condensation of 4-(6-diethylamino-~-methylbutylamino)-7-chloroquinaldine with o-chlorobenzaldehyde, resulting in a compound used in the treatment of various protozoal infections (Uritskaya et al., 1983).

Antiprotozoal Drug Development

  • Antiprotozoal Drugs : Aminoquinol triphosphate is a key component in the development of antiprotozoal drugs. For example, trichomonacid and aminoquinol, containing aminoquinol triphosphate, have been used for treating trichomonad ins and lambliasis (Moskalenko et al., 1986).

Malaria Chemotherapy

  • Malaria Treatment : Novel 4-aminoquinoline derivatives, such as 7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine triphosphate, have shown promising results in the treatment of chloroquine-resistant malaria parasites, representing significant progress in malaria chemotherapy (Dola et al., 2016).

Latent Malaria Therapy

  • 8-Aminoquinoline Therapy : The 8-aminoquinolines, a class of compounds including aminoquinol triphosphate, have a critical role in the treatment of latent malaria. These compounds brought significant advancements in scientific discoveries, clinical practices, and public health insights related to malaria therapy (Baird, 2019).

properties

IUPAC Name

4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31Cl2N3.3H3O4P/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26;3*1-5(2,3)4/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30);3*(H3,1,2,3,4)/b14-12+;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNXMYYNFQHZMQ-XPGLNUPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40Cl2N3O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

750.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminoquinol triphosphate

CAS RN

3653-53-0
Record name Aminoquinol triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003653530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMINOQUINOL TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0588F7XOC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Neal, SL Croft - Journal of antimicrobial chemotherapy, 1984 - academic.oup.com
A method has been defined for infecting primary mouse peritoneal macrophages with amastigotes of Leishmania donovani in vitro, and analysing the response of the infected …
Number of citations: 257 academic.oup.com

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